molecular formula C8H11N B048288 Phenethylamine CAS No. 64-04-0

Phenethylamine

Cat. No. B048288
CAS RN: 64-04-0
M. Wt: 121.18 g/mol
InChI Key: BHHGXPLMPWCGHP-UHFFFAOYSA-N
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Description

Synthesis Analysis

Phenethylamine synthesis has been achieved through various methods. One approach involves the metabolic pathway reconstruction in Escherichia coli, utilizing genes encoding key enzymes in the phenethylamine synthetic pathway. This method demonstrated potential for industrial fermentative production of phenethylamine, producing significant yields in batch and fed-batch fermentations (Xu & Zhang, 2020). Additionally, a concise synthesis method for 1-hydroxy-phenethylamine derivatives has been developed, further expanding the chemical repertoire for creating bio-active small molecules and demonstrating formal synthesis pathways for compounds like norephedrine (Saha, Chakraborty, & Roy, 2014).

Molecular Structure Analysis

Phenethylamine's molecular structure is foundational to its chemical properties and biological functions. The structure's simplicity allows for various modifications, leading to a wide array of derivatives with significant pharmacological activities. The structure-analysis relationship is crucial for designing compounds with desired biological effects, such as selective and potent agonists at specific receptor sites.

Chemical Reactions and Properties

Phenethylamine undergoes various chemical reactions, enabling the synthesis of numerous derivatives. For example, the transformation of phenylalanine to phenethylamine in patients with phenylketonuria highlights a biological pathway for its synthesis, catalyzed by aromatic L-amino acid decarboxylase (Oates et al., 1963). Catalytic strategies for regioselective arylethylamine synthesis illustrate the chemical versatility of phenethylamine, enabling the production of a broad range of bioactive molecules with complete regiocontrol (Boyington et al., 2019).

Safety And Hazards

Phenethylamine is likely unsafe for most people when taken by mouth. It works similar to amphetamines and may cause similar side effects, including rapid heart rate, anxiety, and agitation . Avoid contact with skin and eyes. Avoid inhalation of vapor or mist .

Future Directions

The 2-phenethylamine motif is widely present in nature, from simple, open-chain structures to more complex polycyclic molecular arrangements . Future directions will include both a complementary report covering synthetic strategies to access 2-phenethylamine derivatives and a second, satellite review of 2-heteroaryl-ethylamines in medicinal chemistry .

properties

IUPAC Name

2-phenylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N/c9-7-6-8-4-2-1-3-5-8/h1-5H,6-7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHHGXPLMPWCGHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

156-28-5 (hydrochloride), 5471-08-9 (sulfate[2:1]), 71750-39-5 (sulfate)
Record name Phenethylamine
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DSSTOX Substance ID

DTXSID5058773
Record name Phenethylamine
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Molecular Weight

121.18 g/mol
Source PubChem
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Physical Description

Liquid with a fishy odor; Absorbs carbon dioxide from the air; [Merck Index] Colorless liquid; [MSDSonline], Solid, Colourless to pale, slightly yellow liquid; Fishy aroma
Record name 2-Phenylethylamine
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Record name Phenylethylamine
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Record name Phenethylamine
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Boiling Point

197.5 °C, BP: 197-198 °C: Specific gravity: 0.96 at 15 °C/15 °C, BP: 194.5-195 °C, BP: 204 °C, 194.00 to 195.00 °C. @ 760.00 mm Hg
Record name Phenethylamine
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Record name 2-Phenylethylamine
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Record name Phenylethylamine
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Flash Point

81 °C (178 °F) - closed cup
Record name 2-Phenylethylamine
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Solubility

Soluble in water, Very soluble in ethanol, ether; soluble in carbon tetrachloride, Soluble in alcohol, ether, Freely soluble in alcohol, ether, Soluble in water, ether, Soluble (in ethanol)
Record name 2-Phenylethylamine
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Record name Phenethylamine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1579/
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Density

0.9640 g/cu cm at 25 °C, 0.961-0.967
Record name 2-Phenylethylamine
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Record name Phenethylamine
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Vapor Density

4.18 (Air = 1)
Record name 2-Phenylethylamine
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Vapor Pressure

0.29 [mmHg], 31 Pa /0.23 mm Hg/ at 20 °C
Record name 2-Phenylethylamine
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Product Name

Phenethylamine

Color/Form

Colorless to slightly yellow liquid, Liquid

CAS RN

64-04-0
Record name Benzeneethanamine
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Record name PHENETHYLAMINE
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Record name 2-Phenylethylamine
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Record name Phenylethylamine
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Melting Point

<0 °C
Record name Phenethylamine
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Synthesis routes and methods I

Procedure details

(αS)-3-Fluoro-γ-[[1-(4-fluorophenyl)-1H-indazole-5-yl]oxy]-α-(methoxymethyl])benzeneethanamine is synthesized in analogy to the sequence described in example 1: commercially available Boc-Ser(Me)-OH is transformed into its Weinreb-amide. Reduction to the aldehyde with LiAlH4, followed by reaction with 3-fluorophenylgrignard, cleavage of the protecting group, liberation of the amine from the hydrochloride and etherification with 1-(4-fluorophenyl)-5-iodo-1H-indazole. This amine (66.4 mg, 0.16 mmol) is dissolved in 7 mL of dichloromethane. Triethylamine (0.054 mL, 0.39 mmol) and 0.018 mL (0.19 mmol) 2-methoxyacetylchloride are added. The reaction mixture is stirred for four h at r.t. and then diluted with dichloromethane, washed with water and brine and dried over Na2SO4. After filtration the solvent is evaporated and the residue purified by chromatography (silicagel, eluents: ethyl acetate/hexane). The mixture of stereoisomers is separated by HPLC (Chiralpak AD-H 5μ, eluents: hexane/ethanol) providing 3 mg (3.8%) of the title compound and 6 mg (7.6%) of the stereoisomer N-[(1S)-(2S)-(3-fluorophenyl)-2-{[1-(4-fluorophenyl)-1H-indazole-5-yl]oxy}-1-(methoxymethyl)ethyl]-2-methoxyacetamide.
[Compound]
Name
amine
Quantity
66.4 mg
Type
reactant
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One
Quantity
0.054 mL
Type
reactant
Reaction Step Two
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0.018 mL
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Synthesis routes and methods II

Procedure details

A solution of Cu(I) catalyst at 1 mM and PHEA-MA at 1 mM (30 mg/mL) was prepared by dissolution of Cu(II)Br (2.35 mg, 10 μmol), PMDETA (6 μL, 30 μmol), sodium ascorbate (39.6 mg, 200 μmol) and PHEA-MA (300 mg, 10 μmol) in 10 mL of milli-Q water solution. The solution was then filtered with a 0.45 μm filter (Acrodisc Syringe Filter). Si wafers coated with the initiator layers were immersed vertically into the Cu(I) catalyst/PHEA-MA solution and allowed to polymerize for a predetermined time. To quench the reaction, the slides were washed 3 times with milli-Q water, soaked overnight in milli-Q water and then dried under air flow before ellipsometry or AFM analysis.
[Compound]
Name
PHEA
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Cu(II)Br
Quantity
2.35 mg
Type
reactant
Reaction Step One
Quantity
6 μL
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reactant
Reaction Step One
Quantity
39.6 mg
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reactant
Reaction Step One
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Name
PHEA
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10 mL
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Synthesis routes and methods III

Procedure details

ethyl 2-[benzyl-(4-methoxypiperidine-1-sulfonyl)amino]acetate (via methylation of the corresponding 4-hydroxypiperidine analog);
Name
ethyl 2-[benzyl-(4-methoxypiperidine-1-sulfonyl)amino]acetate
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Synthesis routes and methods IV

Procedure details

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Synthesis routes and methods V

Procedure details

(αS)-3-Fluoro-β-[[1-(4-fluorophenyl)-1H-indazole-5-yl]oxy]-α-(methoxymethyl])benzeneethanamine is synthesized in analogy to the sequence described in example 1: commercially available Boc-Ser(Me)-OH is transformed into its Weinreb-amide. Reduction to the aldehyde with LiAlH, followed by reaction with 3-fluorophenylgrignard, cleavage of the protecting group, liberation of the amine from the hydrochloride and etherification with 1-(4-fluorophenyl)-5-iodo-1H-indazole. This amine (66.4 mg, 0.16 mmol) is dissolved in 7 mL of dichloromethane. Triethylamine (0.054 mL, 0.39 mmol) and 0.018 mL (0.19 mmol) 2-methoxyacetylchloride are added. The reaction mixture is stirred for four h at r.t. and then diluted with dichloromethane, washed with water and brine and dried over Na2SO4. After filtration the solvent is evaporated and the residue purified by chromatography (silicagel, eluents: ethyl acetate/hexane). The mixture of stereoisomers is separated by HPLC (Chiralpak AD-H 5μ, eluents: hexane/ethanol) providing 3 mg (3.8%) of the title compound and 6 mg (7.6%) of the stereoisomer N-[(1S)-(2S)-(3-fluorophenyl)-2-{[1-(4-fluorophenyl)-1H-indazole-5-yl]oxy}-1-(methoxymethyl)ethyl]-2-methoxyacetamide.
Quantity
0.054 mL
Type
reactant
Reaction Step One
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0.018 mL
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reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
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0 (± 1) mol
Type
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Reaction Step Three
[Compound]
Name
amide
Quantity
0 (± 1) mol
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reactant
Reaction Step Four
[Compound]
Name
aldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
amine
Quantity
0 (± 1) mol
Type
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Reaction Step Five
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reactant
Reaction Step Five
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0 (± 1) mol
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[Compound]
Name
amine
Quantity
66.4 mg
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reactant
Reaction Step Six
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7 mL
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Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Phenethylamine
Reactant of Route 2
Phenethylamine
Reactant of Route 3
Phenethylamine
Reactant of Route 4
Phenethylamine
Reactant of Route 5
Phenethylamine
Reactant of Route 6
Phenethylamine

Citations

For This Compound
28,400
Citations
BV Dean, SJ Stellpflug, AM Burnett… - Journal of Medical …, 2013 - Springer
New groups of synthetic “designer drugs” have increased in popularity over the past several years. These products mimic the euphoric effects of other well-known illicit drugs but are …
Number of citations: 185 link.springer.com
TH McLean, JC Parrish, MR Braden… - Journal of medicinal …, 2006 - ACS Publications
… constrained analogue of the phenethylamine type 5-HT 2A … Therefore, we conclude that when phenethylamine type … relationship between the phenethylamine hallucinogens and the …
Number of citations: 123 pubs.acs.org
JA Oates, PZ Nirenberg, JB Jepson… - Proceedings of the …, 1963 - journals.sagepub.com
… show that production of phenethylamine is indeed markedly … To determine what fraction of circulating phenethylamine was … with 5.1 mg of phenethylamine while being treated with …
Number of citations: 117 journals.sagepub.com
MA ElSohly, W Gul - Journal of analytical toxicology, 2014 - academic.oup.com
There has been a recent rise in the number of cases of athletes being banned from competition because of positive tests for prohibited substances in their biological specimens. Most of …
Number of citations: 19 academic.oup.com
RJP Custodio, LV Sayson, CJ Botanas… - Addiction …, 2020 - Wiley Online Library
An increasing number of N‐2‐methoxybenzyl‐phenethylamine (NBOMe) derivatives are being misused worldwide, including the potent hallucinogen 2‐(4‐bromo‐2,5‐dimethoxyphenyl)…
Number of citations: 30 onlinelibrary.wiley.com
HJR Weintraub, AJ Hopfinger - Journal of Theoretical Biology, 1973 - Elsevier
… Presumably the interaction of the amine end of a phenethylamine molecule with solvent may … that the most probable conformation of a phenethylamine for a given ‘ionization state of the …
Number of citations: 51 www.sciencedirect.com
D Marona-Lewicka, BR Chemel, DE Nichols - Psychopharmacology, 2009 - Springer
Rationale Lysergic acid diethylamide (LSD) differs from other types of hallucinogens in that it possesses direct dopaminergic effects. The exact nature of this component has not been …
Number of citations: 45 link.springer.com
DE Nichols - Journal of Pharmaceutical Sciences, 1981 - Elsevier
… Because the mechanism of action for phenethylamine hallucinogens appears to be identical or similar to that for lysergide and the tryptamines (&lo), studies with phenethylamines could …
Number of citations: 58 www.sciencedirect.com
WH Hartung - Industrial & Engineering Chemistry, 1945 - ACS Publications
… The presence also of ß-phenethylamine among the putrefactive products of proteins … (70), is also a derivative of ß-phenethylamine, and it was natural that Chen should have noticed its …
Number of citations: 2 pubs.acs.org
A Borah, R Paul, MK Mazumder, N Bhattacharjee - Neuroscience bulletin, 2013 - Springer
While the cause of dopaminergic neuronal cell death in Parkinson’s disease (PD) is not yet understood, many endogenous molecules have been implicated in its pathogenesis. β-…
Number of citations: 34 link.springer.com

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